molecular formula C9H4ClN3 B189361 4-Chloroquinazoline-6-carbonitrile CAS No. 150449-97-1

4-Chloroquinazoline-6-carbonitrile

Cat. No. B189361
M. Wt: 189.6 g/mol
InChI Key: PQJUTOVJNYMGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinazoline-6-carbonitrile is a chemical compound with the molecular formula C9H4ClN3 . It is a derivative of quinazoline, a class of organic compounds that are commonly used in medicinal chemistry .


Synthesis Analysis

The synthesis of 4-Chloroquinazoline-6-carbonitrile involves several steps. One method involves the use of triethylamine in isopropyl alcohol, which is added to 4-chloro-6-cyanoquinazoline. The mixture is then heated under reflux for 5 hours and filtered to recover a precipitate . Another method involves the use of triethylamine in dichloromethane at room temperature for 16 hours .


Molecular Structure Analysis

The molecular weight of 4-Chloroquinazoline-6-carbonitrile is 189.6 . The compound has a linear structure formula .


Chemical Reactions Analysis

4-Chloroquinazoline-6-carbonitrile can undergo nucleophilic aromatic substitution reactions. For example, it can react with aniline and hydrazine . The nature of the reaction media and/or the nature of the nucleophile can activate the intramolecular hydrogen bond established by the substrate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloroquinazoline-6-carbonitrile include a molecular weight of 189.6 and a linear structure formula .

Scientific Research Applications

Chemical Transformations

  • 4-Chloroquinazoline-6-carbonitrile demonstrates unique reactivity under nucleophilic conditions. Studies have revealed unexpected product formations such as chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide, highlighting its potential in synthesizing diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Optoelectronic and Nonlinear Properties

  • Research on derivatives of 4-Chloroquinazoline-6-carbonitrile, such as hydroquinoline derivatives, has shown promising optoelectronic, nonlinear, and charge transport properties. These properties are crucial in the development of efficient multifunctional materials (Irfan et al., 2020).

Fluorescent Properties and NLO Applications

  • A new fluorescent compound containing a 4-Chloroquinazoline-6-carbonitrile moiety exhibited significant nonlinear optical properties, making it a potential candidate for NLO materials (Singh, Singh, & Khurana, 2017).

Kinase Inhibition for Therapeutic Applications

  • Compounds derived from 4-Chloroquinazoline-6-carbonitrile have shown effectiveness as kinase inhibitors, specifically targeting human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases. This has significant implications in cancer treatment (Tsou et al., 2005).

Synthesis of Diverse Heterocycles

  • 4-Chloroquinazoline-6-carbonitrile plays a crucial role in synthesizing a wide range of heterocyclic compounds, including pyridine and fused pyridine derivatives. These compounds have various applications in medicinal chemistry (Al-Issa, 2012).

Tumor Progression Loci-2 (Tpl2) Inhibition

  • Derivatives of 4-Chloroquinazoline-6-carbonitrile have been identified as inhibitors of Tumor Progression Loci-2 (Tpl2) kinase, with potential applications in anti-inflammatory therapies (Green et al., 2007).

Safety And Hazards

The safety data sheet for 4-Chloroquinazoline-6-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

While the specific future directions for 4-Chloroquinazoline-6-carbonitrile are not detailed in the search results, quinazoline derivatives are being investigated for their potential as anticancer agents . This suggests that 4-Chloroquinazoline-6-carbonitrile could also be explored in this context.

properties

IUPAC Name

4-chloroquinazoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClN3/c10-9-7-3-6(4-11)1-2-8(7)12-5-13-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJUTOVJNYMGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434116
Record name 4-chloroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinazoline-6-carbonitrile

CAS RN

150449-97-1
Record name 4-chloroquinazoline-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROQUINAZOLINE-6-CARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture comprising 2 g of 4-hydroxy-6-carbamoylquinazoline, 30 ml of thionyl chloride and 60 ml of phosphorus oxychloride was heated under reflux for 20 hours. The reaction mixture was concentrated under a reduced pressure and the obtained residue was dissolved in 100 ml of ethyl acetate. The obtained solution was washed with water (150 ml), dried over magnesium sulfate and concentrated under a reduced pressure. The obtained residue was introduced into a silica gel column, followed by eluting with ethyl acetate and acetone to give 800 mg of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinazoline-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazoline-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Chloroquinazoline-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloroquinazoline-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-Chloroquinazoline-6-carbonitrile
Reactant of Route 6
4-Chloroquinazoline-6-carbonitrile

Citations

For This Compound
1
Citations
SL Degorce, R Anjum, A Bloecher… - Journal of Medicinal …, 2019 - ACS Publications
In this article, we report the discovery of a series of 5-azaquinazolines as selective IRAK4 inhibitors. From modestly potent quinazoline 4, we introduced a 5-aza substitution to mask the …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.